molecular formula C9H8F2O3 B2934186 2-Fluoro-4-(2-fluoroethoxy)benzoic acid CAS No. 1695242-30-8

2-Fluoro-4-(2-fluoroethoxy)benzoic acid

Cat. No.: B2934186
CAS No.: 1695242-30-8
M. Wt: 202.157
InChI Key: ZGXGUZVUZCBDMZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and fluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-fluoroethoxy)benzoic acid typically involves the reaction of 2-fluoro-4-hydroxybenzoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-Fluoro-4-hydroxybenzoic acid+2-Fluoroethanol2-Fluoro-4-(2-fluoroethoxy)benzoic acid\text{2-Fluoro-4-hydroxybenzoic acid} + \text{2-Fluoroethanol} \rightarrow \text{this compound} 2-Fluoro-4-hydroxybenzoic acid+2-Fluoroethanol→2-Fluoro-4-(2-fluoroethoxy)benzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-fluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form different derivatives or reduced to alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.

Scientific Research Applications

2-Fluoro-4-(2-fluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(2-fluoroethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, while the carboxylic acid group can interact with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxybenzoic acid
  • 2-Fluoro-4-hydroxybenzoic acid
  • 4-Fluorobenzoic acid

Uniqueness

2-Fluoro-4-(2-fluoroethoxy)benzoic acid is unique due to the presence of both fluorine and fluoroethoxy groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-4-(2-fluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-3-4-14-6-1-2-7(9(12)13)8(11)5-6/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXGUZVUZCBDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCF)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695242-30-8
Record name 2-fluoro-4-(2-fluoroethoxy)benzoic acid
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